Fmoc-Orn-pNA · HCl
Description
Fmoc-Orn-pNA · HCl (CAS 172422-70-7, free base) is a peptide nucleic acid (PNA)-related compound featuring a para-nitroaniline (pNA) leaving group, an ornithine (Orn) backbone, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group enables its use in solid-phase peptide synthesis (SPPS), where it is selectively removed under mild basic conditions (e.g., piperidine) without disturbing acid-labile protecting groups .
This compound is primarily employed in enzymatic assays as a protease substrate, where the pNA moiety releases a chromogenic signal upon cleavage . It also serves as a monomer in PNA synthesis, leveraging the hybridization properties of PNAs for biomedical research .
Properties
Molecular Formula |
C26H27ClN4O5 |
|---|---|
Molecular Weight |
510.97 |
Synonyms |
(S)-(9H-fluoren-9-yl)methyl (5-amino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride; Fmoc-Orn-pNA HCl salt |
Origin of Product |
United States |
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group is removed under mildly basic conditions, enabling orthogonal deprotection in multi-step syntheses:
| Reaction Conditions | Efficiency | Mechanism |
|---|---|---|
| 20% piperidine in DMF (3 min) | >95% | Base-induced β-elimination |
| 2% DBU in DMF (5 min) | ~90% | Nucleophilic deprotection |
| Ethanolamine in DCM (30 min) | ~85% | Transamination |
Notable side reactions :
Enzymatic Cleavage of the pNA Group
Fmoc-Orn-pNA · HCl serves as a substrate for proteases (e.g., trypsin, thrombin) via hydrolysis of the amide bond linking ornithine and p-nitroaniline:
Kinetic parameters (representative data) :
Stability and Storage
-
Light sensitivity : pNA group degrades under prolonged UV exposure .
-
Storage : −20°C in anhydrous DMF or DMSO; stable for >1 year .
Challenges and Solutions
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below highlights key structural analogs, focusing on protecting groups, functional moieties, and applications:
| Compound | CAS Number | Protecting Group | Functional Group | Primary Application | Purity | Storage Conditions |
|---|---|---|---|---|---|---|
| Fmoc-Orn-pNA · HCl | 172422-70-7 | Fmoc | pNA | Protease assays, PNA synthesis | ≥95% | 2–8°C |
| H-Orn(Boc)-pNA | 788134-51-0 | Boc | pNA | Protease assays | ≥95% | 2–8°C |
| H-Arg(Boc)₂-pNA | 1401437-77-1 | Boc | pNA | Protease assays | ≥95% | 2–8°C |
| Boc-L-Orn(N₃)-OH·CHA | 763139-35-1 | Boc | Azide | Click chemistry, PNA synthesis | Not specified | Not specified |
| Fmoc-PNA-U-OH | 959151-70-3 | Fmoc | Uracil | PNA synthesis | >98.5% | Not specified |
Key Observations :
- Protecting Groups :
- Functional Groups :
Q & A
Q. How is Fmoc-Orn-pNA · HCl utilized in solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative where the Fmoc (9-fluorenylmethyloxycarbonyl) group safeguards the α-amino group during SPPS. The p-nitroaniline (pNA) moiety acts as a chromophore for monitoring coupling efficiency via UV-Vis spectroscopy. In SPPS, the Fmoc group is removed using piperidine or DBU, exposing the amino group for subsequent coupling. The ornithine (Orn) side chain, protected with Boc (tert-butoxycarbonyl), allows selective deprotection for branching or post-synthetic modifications. This compound is particularly useful in synthesizing peptides with lysine-like side chains .
Q. What analytical techniques are recommended for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 254–300 nm is standard for purity assessment, leveraging the pNA group’s strong absorbance. Reverse-phase C18 columns and gradients of acetonitrile/water (0.1% TFA) are typically employed. Complementary techniques include mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. Purity thresholds ≥98% (HPLC) are critical for reliable peptide synthesis outcomes .
Q. How should this compound be stored to maintain stability?
Store the compound at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group and degradation of the pNA moiety. Desiccants are recommended to avoid moisture-induced side reactions. For long-term storage (≥6 months), aliquot and freeze at -20°C under nitrogen .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences?
Coupling efficiency depends on activation reagents (e.g., HBTU/HOBt or DIC/OxymaPure), solvent choice (DMF or NMP), and reaction time (30–60 minutes). Pre-activation of the amino acid for 5 minutes before resin addition improves yields. Real-time monitoring via Kaiser or chloranil tests ensures completion. For sterically hindered sequences, double coupling or microwave-assisted synthesis (50°C, 10–15 W) may be necessary .
Q. What strategies mitigate side reactions during this compound deprotection in acidic environments?
Side reactions like aspartimide formation or Orn side-chain modifications can occur under acidic conditions. Use scavengers (e.g., 2% 1,2-ethanedithiol or 5% phenol) during TFA-mediated Boc deprotection to suppress carbocation formation. Lowering the temperature to 0–4°C during cleavage and minimizing exposure to strong acids (<2 hours) further reduces undesired modifications .
Q. How to quantify this compound concentration in solution using potentiometric titration?
Dissolve the compound in a 1:1 mixture of acetic acid and water. Titrate with standardized 0.1 M NaOH while monitoring pH. The first equivalence point corresponds to HCl neutralization, and the second reflects the Fmoc group’s carboxylic acid. Use first-derivative analysis (dpH/dV) to identify endpoints precisely. Validate with parallel HPLC measurements .
Q. What role does this compound play in the synthesis of peptide nucleic acid (PNA) oligomers?
In PNA synthesis, this compound serves as a backbone modifier to introduce cationic side chains, enhancing solubility and binding affinity for DNA/RNA. The pNA group aids in UV-based monitoring of coupling steps. Due to PNA’s resistance to enzymatic degradation, this derivative is critical for designing probes with improved hybridization kinetics .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies between HPLC and mass spectrometry data when characterizing this compound derivatives?
Discrepancies often arise from ion suppression in MS (e.g., sodium adducts) or incomplete HPLC separation. Cross-validate using two orthogonal HPLC methods (e.g., ion-pair vs. reverse-phase) and high-resolution MS (HRMS). For co-eluting impurities, employ tandem MS/MS fragmentation to identify structural anomalies .
Q. What are the implications of residual Fmoc groups detected post-deprotection, and how can this be addressed?
Residual Fmoc (>2%) indicates incomplete deprotection, leading to truncated sequences. Extend deprotection time (e.g., 20% piperidine in DMF, 2 × 5 minutes) or use alternative bases like 1,8-diazabicycloundec-7-ene (DBU). Quantify residual Fmoc via UV absorbance at 301 nm and adjust protocols iteratively .
Experimental Design
Q. How to design a kinetic study to evaluate the stability of this compound under varying pH conditions?
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Sample aliquots at intervals (0, 6, 12, 24 hours) and analyze via HPLC to track degradation products (e.g., free Orn or pNA). Calculate half-life (t₁/₂) using first-order kinetics. Include controls with antioxidant additives (e.g., BHT) to assess oxidative stability .
Q. How to perform orthogonal protection strategies using this compound in complex peptide architectures?
Combine Fmoc (acid-labile) with Alloc (allyloxycarbonyl, Pd⁰-removable) or Dde (hydrazine-labile) protections on the Orn side chain. For example, after Fmoc deprotection, Alloc can be removed selectively using Pd(PPh₃)₄ and phenylsilane, enabling sequential modifications. Monitor compatibility using MALDI-TOF MS after each deprotection step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
